5-Ethyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid

Description

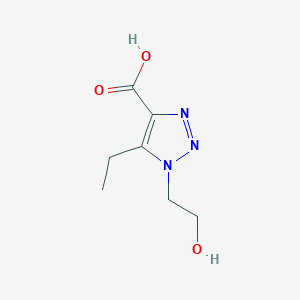

5-Ethyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative characterized by a carboxylic acid group at position 4, an ethyl substituent at position 5, and a 2-hydroxyethyl group at position 1 of the triazole ring. This compound belongs to the broader class of 1,2,3-triazole-4-carboxylic acids, which are notable for their structural versatility and applications in medicinal chemistry, particularly as bioisosteres for amides or esters. The hydroxyethyl group enhances hydrophilicity and may influence tautomeric behavior or metal-binding properties, distinguishing it from analogs with aryl or alkyl substituents .

Synthetic routes for such compounds typically involve base-catalyzed cycloaddition of azides with β-ketoesters, followed by deprotection and saponification steps. For example, ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate was synthesized via a similar method, yielding the target acid after NaOH-mediated hydrolysis and acidification .

Properties

Molecular Formula |

C7H11N3O3 |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

5-ethyl-1-(2-hydroxyethyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C7H11N3O3/c1-2-5-6(7(12)13)8-9-10(5)3-4-11/h11H,2-4H2,1H3,(H,12,13) |

InChI Key |

KVRKCZRZJDPOAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=NN1CCO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring with high specificity.

-

Step 1: Synthesis of Azide Intermediate

- React ethylamine with sodium nitrite in the presence of hydrochloric acid to form the corresponding ethyl azide.

- Reaction conditions: 0-5°C, aqueous medium.

-

Step 2: Cycloaddition Reaction

- Combine the ethyl azide with propargyl alcohol in the presence of copper(I) bromide and sodium ascorbate.

- Reaction conditions: Room temperature, aqueous or organic solvent.

-

Step 3: Hydrolysis

- Hydrolyze the resulting triazole compound to introduce the carboxylic acid group.

- Reaction conditions: Acidic or basic medium, elevated temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

-

Oxidation: : The hydroxyethyl group can be oxidized to form a carbonyl group.

- Reagents: Potassium permanganate, chromium trioxide.

- Conditions: Aqueous or organic solvent, elevated temperature.

-

Reduction: : The carboxylic acid group can be reduced to an alcohol.

- Reagents: Lithium aluminum hydride, borane.

- Conditions: Anhydrous solvent, low temperature.

-

Substitution: : The hydroxyethyl group can be substituted with other functional groups.

- Reagents: Alkyl halides, acyl chlorides.

- Conditions: Organic solvent, base catalyst.

Major Products

- Oxidation of the hydroxyethyl group yields 5-Ethyl-1-(2-oxoethyl)-1h-1,2,3-triazole-4-carboxylic acid.

- Reduction of the carboxylic acid group yields 5-Ethyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-methanol.

- Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

5-Ethyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drugs for treating various diseases.

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Bioconjugation: The triazole ring is a common motif in bioconjugation chemistry, allowing for the attachment of biomolecules to various surfaces or other molecules.

Catalysis: It can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to the target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents at positions 1 and 5 significantly influence acidity, solubility, and tautomerism. Key comparisons include:

| Compound Name | Substituents (Position 1 / 5) | Key Properties |

|---|---|---|

| 5-Ethyl-1-(2-hydroxyethyl)-... | 2-hydroxyethyl / ethyl | Higher hydrophilicity; potential zwitterionic form due to -OH and -COOH groups |

| 1-(4-Ethoxyphenyl)-5-formyl-... [CAS N/A] | 4-ethoxyphenyl / formyl | Exists as cyclic hemiacetal tautomer (20% in solution); moderate acidity |

| 5-Methyl-1-(thiazol-2-yl)-... [CAS N/A] | thiazol-2-yl / methyl | Zwitterionic structure; enhanced antiproliferative activity (GP = 62.47%) |

| 1-(4-Chlorophenyl)-5-CF3-... [CAS N/A] | 4-chlorophenyl / CF3 | High acidity (electron-withdrawing CF3); potent inhibition (GP = 68.09%) |

| 5-Ethyl-1-(4-methoxyphenyl)-... [1017399-00-6] | 4-methoxyphenyl / ethyl | Improved lipophilicity; methoxy group enhances metabolic stability |

Notes:

Tautomerism and Stability

- Cyclic Hemiacetal Formation : Analogous to 1-(4-ethoxyphenyl)-5-formyl-..., the hydroxyethyl group in the target compound may promote ring-chain tautomerism, forming a six-membered cyclic hemiacetal under specific conditions. This tautomerism stabilizes the molecule but complicates NMR characterization .

- Decarboxylation Tendency : Like other 1,2,3-triazole-4-carboxylic acids, the target compound undergoes decarboxylation above 175°C, a behavior shared with derivatives lacking electron-donating substituents .

Biological Activity

5-Ethyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.

Overview of the Compound

This compound belongs to the class of 1,2,3-triazoles, which are known for their significant biological activities. These compounds often exhibit antifungal, antibacterial, and anticancer properties due to their ability to interact with various biological targets.

Anticancer Activity

Research indicates that triazole derivatives can exhibit potent anticancer properties. A study highlighted the antiproliferative activity of related triazole compounds against several cancer cell lines including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma) cells. The compound demonstrated an IC50 value of approximately 9.6 μM in human microvascular endothelial cells (HMEC-1), indicating significant cytotoxicity compared to other tested compounds .

Antifungal Properties

Triazole derivatives are widely recognized for their antifungal activity. The compound has been shown to inhibit the growth of various fungal pathogens, making it a candidate for agricultural applications as a fungicide. This property is particularly valuable in enhancing crop productivity by controlling fungal diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. Triazoles often inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, thereby disrupting cellular integrity and function. Additionally, some studies suggest that these compounds may interact with glycine transporters (GlyT1), which are implicated in various neurological disorders .

Synthesis and Evaluation

The synthesis of this compound typically involves the copper(I)-catalyzed azide-alkyne cycloaddition reaction (CuAAC). This method allows for the efficient formation of the triazole ring and subsequent functionalization at various positions to enhance biological activity.

In vitro studies have demonstrated that modifications at the 4-position of the triazole significantly influence its biological activity. For instance, compounds with hydroxyl or ethyl substituents at this position showed increased potency against cancer cell lines compared to their unsubstituted counterparts .

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| This compound | HMEC-1 | 9.6 ± 0.7 | Antiproliferative |

| Related Triazole | HeLa | 41 ± 3 | Antiproliferative |

| Control Compound | CEM | N/A | N/A |

Applications in Drug Development

The potential applications of this compound extend beyond agriculture into pharmaceutical development. Its ability to act as an antifungal agent positions it as a candidate for new treatments in infectious diseases. Furthermore, its anticancer properties suggest potential roles in oncology therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.